molecular formula C16H12F3N3OS B11293633 2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B11293633
M. Wt: 351.3 g/mol
InChI Key: USMLQKDWFGYCNG-UHFFFAOYSA-N
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Description

2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrrole ring, a thiazole ring, and a trifluoromethyl group, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multi-step organic reactions. One common approach is to start with the formation of the thiazole ring, followed by the introduction of the pyrrole ring, and finally the attachment of the trifluoromethylphenyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide shares similarities with other compounds containing pyrrole, thiazole, and trifluoromethyl groups.
  • Examples include 2-(1H-pyrrol-1-yl)-1,3-thiazole derivatives and N-(trifluoromethylphenyl)acetamide analogs.

Uniqueness

  • The unique combination of the pyrrole, thiazole, and trifluoromethyl groups in this compound contributes to its distinct chemical properties and reactivity.
  • This uniqueness makes it a valuable compound for various research and industrial applications, offering potential advantages over similar compounds in terms of stability, reactivity, and biological activity.

Properties

Molecular Formula

C16H12F3N3OS

Molecular Weight

351.3 g/mol

IUPAC Name

2-(2-pyrrol-1-yl-1,3-thiazol-5-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C16H12F3N3OS/c17-16(18,19)11-4-3-5-12(8-11)21-14(23)9-13-10-20-15(24-13)22-6-1-2-7-22/h1-8,10H,9H2,(H,21,23)

InChI Key

USMLQKDWFGYCNG-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)C2=NC=C(S2)CC(=O)NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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